2-Chloro-4-(pyrrolidin-1-yl)quinazoline
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Overview
Description
2-Chloro-4-(pyrrolidin-1-yl)quinazoline is a heterocyclic compound with the molecular formula C12H12ClN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The presence of the pyrrolidine ring, a five-membered nitrogen-containing ring, adds to its structural complexity and potential biological activity .
Scientific Research Applications
2-Chloro-4-(pyrrolidin-1-yl)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents targeting various diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Safety and Hazards
Future Directions
Quinazoline derivatives, including 2-Chloro-4-(pyrrolidin-1-yl)quinazoline, have shown significant biological activities, making them potential candidates for the development of new therapeutic agents . Future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing their structures to improve their pharmacokinetic profiles .
Preparation Methods
The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 2-chloroquinazoline with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Chloro-4-(pyrrolidin-1-yl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
2-Chloro-4-(pyrrolidin-1-yl)quinazoline can be compared with other quinazoline derivatives such as:
4-Aminoquinazoline: Known for its anticancer properties.
2-Methylquinazoline: Used in the synthesis of pharmaceuticals.
4-Chloroquinazoline: Another derivative with potential biological activities.
The uniqueness of this compound lies in the presence of the pyrrolidine ring, which enhances its biological activity and provides a versatile scaffold for further modifications .
Properties
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-12-14-10-6-2-1-5-9(10)11(15-12)16-7-3-4-8-16/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJAGHHWLXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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